Sipoglitazar

Übersicht

Beschreibung

Sipoglitazar ist ein neuartiges, oral verfügbares Derivat der Azolalkanoic Acid, das selektive Agonistaktivitäten für die Peroxisom-Proliferator-aktivierten Rezeptoren (PPAR) PPARγ, PPARα und PPARδ zeigt . Es wurde entwickelt, um die periphere Insulinsensitivität zu verbessern, das zirkulierende Lipidprofil zu normalisieren und das Körpergewicht bei Patienten mit metabolischem Syndrom und Typ-2-Diabetes mellitus zu reduzieren .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung zur Untersuchung der PPAR-Agonistaktivitäten verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf den Zellstoffwechsel und die Genexpression.

Medizin: Als Therapeutikum für Typ-2-Diabetes mellitus und metabolisches Syndrom entwickelt.

Industrie: Mögliche Anwendungen bei der Entwicklung neuer Medikamente, die auf PPAR-Signalwege abzielen

5. Wirkmechanismus

Sipoglitazar entfaltet seine Wirkung durch selektive Aktivierung der Peroxisom-Proliferator-aktivierten Rezeptoren PPARγ, PPARα und PPARδ. Diese Rezeptoren sind nukleäre Transkriptionsfaktoren, die die Expression von Genen regulieren, die am Glukose- und Lipidstoffwechsel beteiligt sind. Durch die Aktivierung dieser Rezeptoren verbessert this compound die Insulinsensitivität, senkt den Blutfettspiegel und reduziert das Körpergewicht .

Wirkmechanismus

Target of Action

Sipoglitazar is a novel, azolealkanoic acid derivative that possesses selective activity for the peroxisome proliferator-activated receptors (PPAR) PPARγ, PPARα, and PPARδ . These receptors are the primary targets of this compound.

Mode of Action

This compound acts as a dual PPAR agonist at the subtypes α (alpha) and γ (gamma) of the peroxisome proliferator-activated receptor (PPAR). Agonist action on PPARα lowers high blood triglycerides, and agonist action on PPARγ improves insulin resistance and consequently lowers blood sugar .

Biochemical Pathways

This compound undergoes phase II biotransformation by conjugation catalyzed by UDP-glucuronosyltransferase (UGT). This process is part of the metabolic pathway from this compound to its deethylated metabolite (M-I), which is a key metabolite in the elimination process .

Pharmacokinetics

The pharmacokinetics of this compound are subject to high inter-individual variability resulting from a polymorphism of the UGT2B15 genotype . Plasma concentrations of this compound and the distribution of dose-normalized individual values for area under the plasma concentration–time curve from time 0 to infinity (AUC 0-∞) are considerably skewed with a multi-modal distribution .

Result of Action

The action of this compound results in the lowering of high blood triglycerides and improvement of insulin resistance, thereby lowering blood sugar . This is achieved through its agonist action on PPARα and PPARγ respectively.

Action Environment

The action of this compound is influenced by genetic factors, specifically the UGT2B15 genotype. Subjects homozygous for the UGT2B15 D85Y variant (UGT2B15*2/2) are exposed to greater plasma concentrations of this compound than subjects homozygous for the wild-type allele UGT2B151/1 or heterozygous allele UGT2B151/*2 . This indicates that the efficacy and stability of this compound can be influenced by genetic factors in the individual’s environment.

Biochemische Analyse

Biochemical Properties

Sipoglitazar plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an agonist for PPARγ, PPARα, and PPARδ, which are nuclear receptors involved in the regulation of glucose and lipid metabolism . The interaction with these receptors leads to the activation of specific genes that control the metabolism of carbohydrates and fats. This compound also undergoes phase II biotransformation by conjugation catalyzed by UDP-glucuronosyltransferase (UGT), resulting in the formation of glucuronide conjugates .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It improves peripheral insulin sensitivity, normalizes circulating lipid profiles, and reduces body weight in patients with metabolic syndrome and type 2 diabetes mellitus . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It activates PPARγ, PPARα, and PPARδ, leading to changes in the expression of genes involved in glucose and lipid metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PPARγ, PPARα, and PPARδ. As an agonist, this compound activates these nuclear receptors, leading to the transcription of target genes involved in glucose and lipid metabolism . The activation of PPARγ improves insulin sensitivity, while the activation of PPARα and PPARδ helps in the regulation of lipid metabolism. This compound also undergoes phase II biotransformation by UGT, resulting in the formation of glucuronide conjugates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is rapidly absorbed, with a maximum observed plasma concentration occurring 0.6–1 hour post-dose . Plasma concentrations of this compound decline with bi-phasic kinetics and a terminal elimination half-life of approximately 3–5 hours . The stability and degradation of this compound, as well as its long-term effects on cellular function, have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound lead to greater improvements in insulin sensitivity and lipid profiles . At high doses, there may be toxic or adverse effects observed in animal models . The threshold effects and the optimal dosage for therapeutic benefits without adverse effects are still being investigated.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its biotransformation by UGT to form glucuronide conjugates . The metabolic pathway from this compound to its deethylated metabolite (M-I) involves the formation of glucuronide conjugates, which are then metabolized by cytochrome P450 enzymes . This pathway is unusual and involves multiple steps, including O-dealkylation and deconjugation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed in the plasma, with a wide distribution of clearance between individuals . The transport and distribution of this compound are influenced by genetic polymorphisms in UGT2B15, which affect its clearance and plasma concentrations .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with PPARγ, PPARα, and PPARδ . These nuclear receptors are located in the nucleus and are involved in the transcriptional regulation of genes related to glucose and lipid metabolism. The localization of this compound to the nucleus is essential for its activity and function in modulating gene expression .

Vorbereitungsmethoden

Die Synthese von Sipoglitazar umfasst mehrere Schritte, darunter die Bildung der Azolalkanoic Acid-Grundstruktur. Die Syntheserouten umfassen typischerweise:

Schritt 1: Bildung des Azolrings durch Cyclisierungsreaktionen.

Schritt 2: Einführung der Alkanoic Acid-Seitenkette durch Alkylierungsreaktionen.

Schritt 3: Endgültige Reinigung und Kristallisation, um die reine Verbindung zu erhalten.

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie in Laborsituationen, mit zusätzlichen Schritten zur Reinigung und Qualitätskontrolle.

Analyse Chemischer Reaktionen

Sipoglitazar unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Azolring modifizieren.

Substitution: Substitutionsreaktionen können an der Alkanoic Acid-Seitenkette auftreten.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise modifizierte Versionen von this compound mit veränderten funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

Sipoglitazar ist einzigartig in seiner Fähigkeit, mehrere PPAR-Isoformen selektiv zu aktivieren. Ähnliche Verbindungen umfassen:

Rosiglitazar: Ein dualer PPARγ- und PPARα-Agonist.

Saroglitazar: Ein dualer PPARα- und PPARγ-Agonist, der zur Behandlung von diabetischer Dyslipidämie eingesetzt wird.

Pioglitazon: Ein PPARγ-Agonist, der zur Behandlung von Typ-2-Diabetes mellitus eingesetzt wird.

Im Vergleich zu diesen Verbindungen macht die Fähigkeit von this compound, zusätzlich zu PPARγ und PPARα auch PPARδ zu aktivieren, es einzigartig und potenziell effektiver bei der Behandlung von Stoffwechselstörungen .

Eigenschaften

IUPAC Name |

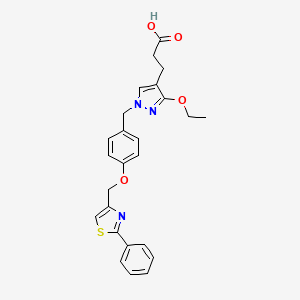

3-[3-ethoxy-1-[[4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]pyrazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S/c1-2-31-24-20(10-13-23(29)30)15-28(27-24)14-18-8-11-22(12-9-18)32-16-21-17-33-25(26-21)19-6-4-3-5-7-19/h3-9,11-12,15,17H,2,10,13-14,16H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFCAWATPLCLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C=C1CCC(=O)O)CC2=CC=C(C=C2)OCC3=CSC(=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870331 | |

| Record name | 3-[3-Ethoxy-1-({4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}methyl)-1H-pyrazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342026-92-0 | |

| Record name | Sipoglitazar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342026920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SIPOGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40O898CJZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

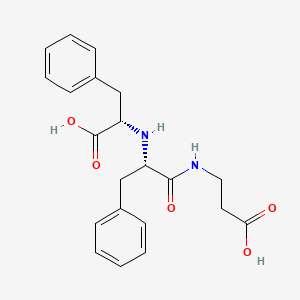

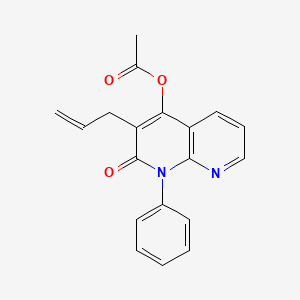

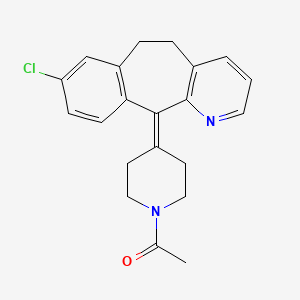

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7h)-one](/img/structure/B1680905.png)

![1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B1680906.png)

![(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B1680907.png)

![2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol](/img/structure/B1680910.png)

![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)

![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)